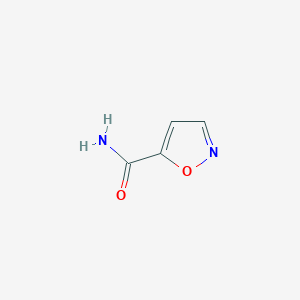

Isoxazole-5-carboxamide

CAS No.: 89032-77-9

Cat. No.: VC2210462

Molecular Formula: C4H4N2O2

Molecular Weight: 112.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89032-77-9 |

|---|---|

| Molecular Formula | C4H4N2O2 |

| Molecular Weight | 112.09 g/mol |

| IUPAC Name | 1,2-oxazole-5-carboxamide |

| Standard InChI | InChI=1S/C4H4N2O2/c5-4(7)3-1-2-6-8-3/h1-2H,(H2,5,7) |

| Standard InChI Key | DSIBSRXKQRYPJP-UHFFFAOYSA-N |

| SMILES | C1=C(ON=C1)C(=O)N |

| Canonical SMILES | C1=C(ON=C1)C(=O)N |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Isoxazole-5-carboxamide (PubChem CID: 7020483) is a five-membered heterocyclic compound containing oxygen and nitrogen atoms at adjacent positions in the isoxazole ring, with a carboxamide group attached at the 5-position. This compound is also known by several synonyms including 1,2-oxazole-5-carboxamide, 5-Isoxazolecarboxamide, and is identified by the CAS number 89032-77-9 .

Physicochemical Properties

The physicochemical properties of isoxazole-5-carboxamide are crucial for understanding its behavior in biological systems and its potential as a drug candidate. Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of Isoxazole-5-carboxamide

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 112.09 g/mol | |

| XLogP3-AA | -0.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 112.027277375 Da |

The negative XLogP3-AA value of -0.4 indicates that isoxazole-5-carboxamide is relatively hydrophilic, suggesting good water solubility. This property, combined with its hydrogen bond donor and acceptor characteristics, influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion properties .

Structural Features

The isoxazole ring, a key structural component of isoxazole-5-carboxamide, consists of a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. The carboxamide group (-CONH₂) at the 5-position of the isoxazole ring contributes to the compound's ability to form hydrogen bonds, thereby influencing its interactions with biological targets. These structural features play a significant role in determining the compound's biological activities and potential therapeutic applications .

Synthesis Methods

General Synthesis Approaches

The synthesis of isoxazole-5-carboxamide and its derivatives has been extensively studied, with various methods reported in the literature. One common approach involves the cyclization of oximes or hydroxamic acids with suitable electrophiles to form the isoxazole ring, followed by functionalization at the 5-position to introduce the carboxamide group .

Specific Synthesis Procedures

Recent advancements in synthetic methodologies have led to the development of more efficient and scalable procedures for the synthesis of isoxazole-5-carboxamide and its derivatives. For instance, a simple scalable procedure for the synthesis of 3,4-diaryl-isoxazole-5-carboxamides has been reported, involving the rearrangement of intermediate 3,4-diaryl-5-carboxamido-isoxazoline N-oxides under mild conditions .

A general procedure for the synthesis of isoxazole-carboxamide derivatives involves the reaction of isoxazole carboxylic acid with appropriate amines or aniline derivatives in the presence of coupling reagents such as DMAP and EDC. This approach allows for the incorporation of various substituents, resulting in a diverse array of isoxazole-carboxamide derivatives with different biological activities .

Example Synthesis Procedure:

The synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives involves dissolving 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in dichloromethane, followed by the addition of DMAP and EDC. After stirring under nitrogen gas at room temperature for 30 minutes, the appropriate aniline derivative is added, and the mixture is stirred for 24-48 hours. The product is then purified by flash chromatography or crystallization .

Biological Activities

Anticancer Properties

Isoxazole-5-carboxamide derivatives have demonstrated significant anticancer activities against various cancer cell lines. Studies have shown that these compounds can inhibit the proliferation of cancer cells through multiple mechanisms, including the modulation of proteins involved in cell cycle regulation and apoptosis.

Research on isoxazole-carboxamide derivatives has revealed promising cytotoxic effects against hepatocellular carcinoma (HCC) cell lines such as Huh7 and HepG2. The IC₅₀ values for some derivatives were reported to be below 3.8 μM against HepG2 cells, indicating strong antiproliferative effects and selective toxicity towards cancer cells compared to normal cells.

Table 2: IC₅₀ Values of Selected Isoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 5a | Huh7 | 0.7 |

| 5r | HepG2 | 1.5 |

| 5t | SNU475 | 4.7 |

Furthermore, 3,4-diaryl-isoxazole-5-carboxamides have been identified as structural analogues of heat shock protein inhibitors. In a phenotypic sea urchin embryo assay, certain carboxamide derivatives showed moderate antimitotic antitubulin activity, suggesting their potential in targeting cancer cells by interfering with microtubule dynamics .

Anti-inflammatory Activity

Isoxazole derivatives, including those with carboxamide substituents, have demonstrated significant anti-inflammatory properties. These compounds can inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation in various biological models .

Several studies have highlighted the ability of isoxazole derivatives to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. For instance, certain 4,5-diphenyl-4-isoxazolines with specific substituents have been found to be potent analgesics and selective COX-2 inhibitors. Molecular modeling studies have shown that specific structural features, such as sulfonylmethyl groups at the para position of the phenyl ring and methyl groups at the C-3 position, are crucial for selective inhibition of COX-2 .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, isoxazole-5-carboxamide derivatives have also shown antimicrobial activities against both Gram-positive and Gram-negative bacteria. Although detailed pharmacological studies are required to fully elucidate the mechanisms of action, initial findings suggest that these compounds may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

Structure-Activity Relationships

Key Structural Features

The biological activities of isoxazole-5-carboxamide derivatives are significantly influenced by the nature and position of substituents on the isoxazole ring and the carboxamide group. Structure-activity relationship (SAR) studies have identified several key structural features that contribute to the observed biological activities:

-

The isoxazole ring serves as a rigid scaffold that positions substituents in optimal orientations for interactions with biological targets.

-

The carboxamide group at the 5-position contributes to hydrogen bonding interactions with target proteins.

-

Substituents at the 3- and 4-positions of the isoxazole ring influence the electronic properties and lipophilicity of the molecule, thereby affecting its biological activities .

Modifications and Their Effects

Research Applications and Future Directions

Drug Development

The diverse biological activities of isoxazole-5-carboxamide derivatives make them attractive candidates for drug development. Their anticancer, anti-inflammatory, and antimicrobial properties provide multiple avenues for therapeutic applications. Furthermore, the relatively straightforward synthesis methods allow for the efficient generation of libraries of compounds for screening and optimization .

Recent research has focused on developing isoxazole-5-carboxamide derivatives as selective inhibitors of specific enzymes or proteins involved in disease processes. For instance, compounds like N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isoxazole-5-carboxamide have been explored for their potential interactions with specific molecular targets .

Challenges and Opportunities

Despite the promising biological activities of isoxazole-5-carboxamide derivatives, several challenges need to be addressed to advance these compounds towards clinical applications. These include improving their pharmacokinetic properties, enhancing target selectivity, and reducing potential side effects.

Future research directions may include:

-

Further exploration of structure-activity relationships to optimize the biological activities and pharmacokinetic properties of isoxazole-5-carboxamide derivatives.

-

Development of more efficient and environmentally friendly synthesis methods.

-

Investigation of the mechanisms of action of these compounds at the molecular level.

-

Evaluation of potential combinations with other therapeutic agents for synergistic effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume